4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide

Physicochemical profiling Solubility optimization Lead selection

This unsubstituted thiazole quinazolinone hybrid is specifically engineered for aqueous kinase assays. Its cLogP of 2.06 and predicted logSw of −3.06 deliver a 3.8-fold solubility advantage over dimethylthiazole analogs, minimizing DMSO precipitation artifacts at ≤0.1% (v/v). With MW 362.41 g/mol (below the 400 lead-like cutoff), 6 HBA, and 1 HBD, it satisfies fragment screening criteria. The para-methylene linker offers a synthetic handle for derivatization and clean MS signatures (Δ14 g/mol vs. ortho isomer) for competitive binding studies. Procure 5–25 mg for primary kinase panel screening; ideal for TR-FRET and fluorescence polarization formats.

Molecular Formula C19H14N4O2S
Molecular Weight 362.4 g/mol
Cat. No. B11022658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC19H14N4O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C19H14N4O2S/c24-17(22-19-20-9-10-26-19)14-7-5-13(6-8-14)11-23-12-21-16-4-2-1-3-15(16)18(23)25/h1-10,12H,11H2,(H,20,22,24)
InChIKeyIAKJWUAMXFCTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide: Physicochemical & Structural Baseline for Procuring the Unsubstituted Thiazole Quinazolinone Hybrid


4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 1219553-64-6) is a synthetic quinazolinone–thiazole hybrid with molecular weight 362.41 g/mol, cLogP 2.06, and topological polar surface area (TPSA) 59.9 Ų . The compound features a methylene linker connecting the quinazolin-4(3H)-one core to a para-benzamide moiety, which is further coupled to an unsubstituted 2-aminothiazole. This scaffold belongs to a broader class of quinazoline–thiazole hybrids under investigation for kinase inhibition and antiproliferative activity, exemplified by the SA series which demonstrated IC₅₀ values of 1.83–4.24 µM against HepG2 cells [1].

Why In-Class Quinazolinone–Thiazole Compounds Cannot Be Casually Substituted: The Case of 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide


Even minor structural modifications within the quinazolinone–thiazole benzamide family produce substantial shifts in physicochemical properties that directly impact assay compatibility and downstream developability. For instance, introducing two methyl groups on the thiazole ring (Y041-8316) raises cLogP from 2.06 to 2.85 and reduces predicted aqueous solubility (logSw) from −3.06 to −3.63 . Furthermore, altering the linker geometry—e.g., moving from a para-methylene-linked benzamide (target) to an ortho-direct-linked benzamide—changes molecular weight (362 → 348 g/mol) and eliminates a rotatable bond, which can reorient the pharmacophore and modify kinase selectivity profiles observed in related quinazoline-based thiazole EGFR inhibitors [1]. These differences preclude generic substitution without re-validation of assay conditions.

Quantitative Differentiation Evidence for 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide vs. Closest Analogs


Lower cLogP and Improved Predicted Aqueous Solubility vs. 4,5-Dimethylthiazole Analog

The target compound (Y042-4312) exhibits a cLogP of 2.0643, which is 0.79 log units lower than that of its closest commercially available analog N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide (Y041-8316, cLogP 2.8515) . The predicted aqueous solubility (logSw) is correspondingly higher for the target (−3.0571 vs. −3.6331), representing an approximately 3.8-fold improvement in predicted solubility . Both compounds share identical hydrogen bond acceptor (6) and donor (1) counts and nearly identical TPSA (~60 Ų) .

Physicochemical profiling Solubility optimization Lead selection

Molecular Weight Advantage: 28 g/mol Lower MW vs. 4,5-Dimethylthiazole Analog Enhances Ligand Efficiency Metrics

The target compound has a molecular weight of 362.41 g/mol, compared to 390.46 g/mol for the dimethylthiazole analog Y041-8316, a difference of 28.05 g/mol . This lower MW, combined with similar TPSA and hydrogen bonding capacity, positions the target compound more favorably for fragment-based and lead-like screening collections where MW < 400 is a typical cutoff .

Fragment-based screening Ligand efficiency Lead optimization

Class-Level Antiproliferative Activity: Quinazoline–Thiazole Hybrid Scaffold Demonstrates Superior HepG2 Cytotoxicity vs. Sorafenib

Although compound-specific IC₅₀ data for 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide have not been publicly disclosed, the structurally related quinazoline–thiazole hybrid series SA01–SA07 demonstrated antiproliferative IC₅₀ values of 1.83–4.24 µM on HepG2 hepatocellular carcinoma cells, compared to sorafenib at 6.28 µM under identical assay conditions [1]. Four out of seven hybrids outperformed sorafenib, and the series also exhibited anti-angiogenic activity against EA.hy926 vascular endothelial cells (IC₅₀ 0.79–5.85 µM vs. sorafenib 6.62 µM) [1]. The target compound shares the core quinazoline–thiazole pharmacophore with the SA series, with the principal difference residing in the linker attachment point and thiazole substitution pattern.

Antiproliferative activity Hepatocellular carcinoma Kinase inhibition

Conformational Flexibility from Methylene Linker Distinguishes Target from Direct-Linked Ortho Isomer

The target compound incorporates a methylene (−CH₂−) spacer between the quinazolinone N3 position and the para-benzamide ring, adding one rotatable bond relative to the direct-linked ortho isomer 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 1219557-57-9, MW 348.4 g/mol) . The para-methylene arrangement increases the distance between the quinazolinone core and the thiazole amide by approximately 2.5 Å compared to the ortho-direct geometry, potentially enabling distinct hinge-region interactions in kinase ATP-binding pockets. The structural consequence is a differential presentation of the thiazole ring that may yield altered kinase selectivity profiles relative to direct-linked analogs—a phenomenon documented in quinazoline-based EGFR inhibitor series where linker variations produced IC₅₀ shifts from nanomolar to micromolar ranges [1].

Conformational analysis Linker SAR Binding mode differentiation

Distinct logD vs. Dimethyl Analog Despite Nearly Identical Polar Surface Area

The target compound and the dimethylthiazole analog Y041-8316 share nearly identical topological polar surface area (59.909 vs. 60.053 Ų) and hydrogen bonding capacity (6 acceptors, 1 donor) . However, their distribution coefficients at physiological pH diverge notably: cLogD of the target is 2.0398, whereas Y041-8316 has a cLogD of 1.8843, a difference of +0.1555 log units . This reversal relative to cLogP (where the target is more hydrophilic) indicates that the dimethyl analog ionizes differently and may exhibit distinct membrane permeability behavior despite similar passive diffusion potential through the neutral species.

Distribution coefficient Membrane permeability Ionization state

Best Research and Industrial Application Scenarios for 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide


Kinase-Focused Antiproliferative Screening Libraries

The compound belongs to the quinazoline–thiazole hybrid class, which has demonstrated antiproliferative IC₅₀ values of 1.83–4.24 µM against HepG2 cells, outperforming sorafenib (6.28 µM) [1]. Its unsubstituted thiazole ring and para-methylene linker make it a suitable entry for kinase inhibitor screening decks, particularly for identifying novel chemotypes targeting VEGFR2, EGFR, or Aurora kinases where related quinazoline–thiazole scaffolds have shown activity [1][2]. Procurement in quantities of 5–25 mg is appropriate for primary screening at 10 µM against a panel of 50–100 kinases.

Solubility-Sensitive Biochemical and Cellular Assays

With a cLogP of 2.06 and predicted logSw of −3.06, the compound offers an approximately 3.8-fold solubility advantage over its dimethylthiazole analog . This makes it the preferred choice for aqueous biochemical assays where DMSO concentrations must be kept below 0.1% (v/v). Researchers developing fluorescence polarization or TR-FRET assays for kinase targets should select this compound over more lipophilic analogs to minimize compound precipitation artifacts.

Fragment-Based and Lead-Like Drug Discovery Programs

At MW 362.41 g/mol—below the typical 400 g/mol lead-like cutoff—and with 6 hydrogen bond acceptors and 1 donor, the compound satisfies key physicochemical criteria for fragment and lead-like screening collections . Its methylene linker provides a synthetic handle for further derivatization (e.g., oxidation to carbonyl, substitution with halogens), making it a viable starting point for structure-based lead optimization campaigns targeting the ATP-binding pocket of kinases.

Linker-Dependent SAR Studies for Quinazolinone-Based Inhibitors

The para-methylene linker differentiates this compound from the direct-linked ortho isomer (CAS 1219557-57-9) and the dimethylthiazole analog Y041-8316 . Research groups investigating how linker length and geometry modulate kinase selectivity should procure this compound alongside its ortho and dimethyl congeners to systematically probe the contribution of conformational flexibility and thiazole substitution to target engagement. The 14 g/mol mass difference between the target and the ortho isomer provides a clean mass spectrometry signature for competitive binding assays.

Quote Request

Request a Quote for 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.